molecular formula C23H24ClN3O4 B2643314 3-(4-Chlorobenzyl)-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-23-1

3-(4-Chlorobenzyl)-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2643314
CAS RN: 1021067-23-1
M. Wt: 441.91
InChI Key: YDVNAWJKJOMMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzyl)-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C23H24ClN3O4 and its molecular weight is 441.91. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorobenzyl)-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorobenzyl)-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Detoxification Applications

3-(4-Chlorobenzyl)-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, as an N-halamine precursor, was studied for its potential in antimicrobial and detoxification applications. Coating this compound on cotton fabrics resulted in chlorine-loaded fabrics that showed significant biocidal activities against Staphylococcus aureus and Escherichia coli O157:H7. Furthermore, the chlorinated compounds were effective in oxidizing chemical mustard simulant to a less toxic sulfoxide derivative, demonstrating its potential for detoxification applications (Ren et al., 2009).

Anticonvulsant Activity

Research into derivatives of this compound has shown promising results in the field of anticonvulsant medication. Studies indicated that certain derivatives, particularly those with fluorinated substituents, displayed significant anticonvulsant activity in various tests. The structural modifications in these derivatives, specifically the introduction of fluorinated groups, were crucial in enhancing their anticonvulsant properties, paving the way for new therapeutic approaches in epilepsy treatment (Obniska et al., 2006).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-31-19-8-4-16(5-9-19)14-20(28)26-12-10-23(11-13-26)21(29)27(22(30)25-23)15-17-2-6-18(24)7-3-17/h2-9H,10-15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVNAWJKJOMMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzyl)-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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